![molecular formula C6H13ClN2O B3059985 [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride CAS No. 1609395-57-4](/img/structure/B3059985.png)
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride
Overview
Description
“[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609395-57-4 . It has a molecular weight of 164.63 and its IUPAC name is (3,5-dimethyl-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride” is 1S/C6H12N2O.ClH/c1-5-3-6(2,4-7)9-8-5;/h3,8H,4,7H2,1-2H3;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Organic Synthesis and Imidazole Derivatives
DMDOX is a versatile building block for the synthesis of imidazole derivatives. Imidazoles are essential heterocyclic compounds found in pharmaceuticals, agrochemicals, and functional materials . Researchers have explored various methods to construct imidazoles, including regiocontrolled approaches. DMDOX’s unique structure allows for efficient bond formation, making it valuable in this context.
Photochromic Materials
Photochromic compounds change color upon exposure to light. DMDOX has been investigated for its photochromic reactivity both in solution and in polymer films (e.g., PMMA). Understanding its properties can lead to applications in optical recording, sensors, and smart materials .
Antioxidant Agents
Researchers have synthesized DMDOX derivatives and evaluated their antioxidant potential. These compounds exhibit scavenging activity comparable to ascorbic acid (a positive control). Antioxidants play a crucial role in health and disease prevention, making this application relevant .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride . .
properties
IUPAC Name |
(3,5-dimethyl-4H-1,2-oxazol-5-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-3-6(2,4-7)9-8-5;/h3-4,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJEAAQQIKEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(C1)(C)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride | |
CAS RN |
1609395-57-4 | |
Record name | 5-Isoxazolemethanamine, 4,5-dihydro-3,5-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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